Cas no 88174-44-1 (4-bromo-2,3,5,6-tetramethylbenzaldehyde)

4-Bromo-2,3,5,6-tetramethylbenzaldehyde is a brominated aromatic aldehyde featuring a tetramethyl-substituted benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and aldehyde functional groups enhances its reactivity, enabling selective modifications for cross-coupling reactions or further derivatization. The tetramethyl substitution pattern contributes to steric hindrance, which can influence reaction pathways and product selectivity. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular control. Proper handling and storage are recommended due to its sensitivity to light and moisture.
4-bromo-2,3,5,6-tetramethylbenzaldehyde structure
88174-44-1 structure
Product Name:4-bromo-2,3,5,6-tetramethylbenzaldehyde
CAS No:88174-44-1
MF:C11H13BrO
MW:241.124322652817
MDL:MFCD32065804
CID:642216
PubChem ID:11264968
Update Time:2025-10-05

4-bromo-2,3,5,6-tetramethylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-bromo-2,3,5,6-tetramethyl-
    • 4-bromo-2,3,5,6-tetramethylbenzaldehyde
    • 88174-44-1
    • DTXSID10460550
    • Z3952166653
    • EN300-22994049
    • BS-25806
    • MDL: MFCD32065804
    • Inchi: 1S/C11H13BrO/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H,1-4H3
    • InChI Key: XLAVJCMGFBXRHR-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C(C)=C(C=O)C(C)=C1C

Computed Properties

  • Exact Mass: 240.01498g/mol
  • Monoisotopic Mass: 240.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 4-bromo-2,3,5,6-tetramethylbenzaldehyde

Introduction to 4-bromo-2,3,5,6-tetramethylbenzaldehyde (CAS No. 88174-44-1)

4-bromo-2,3,5,6-tetramethylbenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 88174-44-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This aromatic aldehyde derivative possesses a unique structural framework characterized by a benzene ring substituted with bromine and multiple methyl groups, coupled with an aldehyde functional group at the fourth position. The precise arrangement of these substituents imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in synthetic chemistry and a potential building block for various bioactive molecules.

The compound’s molecular structure consists of a central benzene core substituted with one bromine atom at the 4-position and three methyl groups at the 2, 3, and 6-positions. This specific configuration enhances its utility in organic synthesis due to the presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups, which can influence its reactivity in different chemical transformations. The aldehyde group at the 1-position further expands its synthetic potential, allowing for condensation reactions, oxidation processes, and functionalization strategies that are pivotal in drug discovery and material science.

In recent years, 4-bromo-2,3,5,6-tetramethylbenzaldehyde has been explored as a key intermediate in the synthesis of complex heterocyclic compounds. Heterocycles are widely recognized for their role in pharmaceuticals due to their structural diversity and biological activity. Researchers have leveraged the reactivity of this compound to construct nitrogen-containing heterocycles such as pyridines, pyrimidines, and indoles, which are prevalent motifs in many therapeutic agents. The bromine substituent facilitates cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or alkyl groups into the molecular scaffold. These transformations have been instrumental in generating novel analogs for drug development pipelines.

Moreover, the compound’s stability under various reaction conditions makes it a reliable precursor in multi-step syntheses. Its high purity and well-defined structure ensure consistency in downstream applications, which is critical for both academic research and industrial-scale production. The synthesis of 4-bromo-2,3,5,6-tetramethylbenzaldehyde typically involves bromination of appropriately substituted tetramethylbenzaldehydes or Friedel-Crafts acylation followed by selective functional group modifications. These synthetic routes highlight its versatility as a starting material for constructing more elaborate molecular architectures.

Recent studies have highlighted the potential of 4-bromo-2,3,5,6-tetramethylbenzaldehyde in developing bioactive molecules with antimicrobial and anti-inflammatory properties. For instance, researchers have incorporated this aldehyde derivative into peptidomimetics designed to mimic natural bioactive peptides. The aldehyde functionality serves as a reactive handle for amide bond formation with peptide fragments or other biomolecules, facilitating the creation of peptidomimetic libraries with enhanced stability and bioavailability. Such approaches are particularly relevant in addressing challenges associated with peptide-based drugs.

The compound’s utility extends beyond pharmaceutical applications into materials science. Its aromatic nature and electron-deficient aldehyde group make it a candidate for designing organic semiconductors or ligands for metal-catalyzed reactions. In particular, derivatives of this compound have been investigated as ligands in transition metal catalysis due to their ability to stabilize metal centers while promoting desired catalytic cycles. This dual functionality positions 4-bromo-2,3,5,6-tetramethylbenzaldehyde as a multifaceted tool in both life sciences and materials engineering.

In conclusion,4-bromo-2,3,5,6-tetramethylbenzaldehyde (CAS No. 88174-44-1) represents a significant asset in synthetic chemistry and drug discovery. Its unique structural features enable diverse synthetic strategies that are crucial for constructing complex molecules with potential therapeutic applications. As research continues to uncover new methodologies for functionalizing this compound,4-bromo-2-methylphenylacetaldehyde is poised to remain an indispensable intermediate in academic laboratories and industrial settings alike.

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